molecular formula C12H12N2 B1319457 5-(p-Tolyl)pyridin-2-amine CAS No. 503536-74-1

5-(p-Tolyl)pyridin-2-amine

Cat. No. B1319457
M. Wt: 184.24 g/mol
InChI Key: KKSNKMREWHGJFJ-UHFFFAOYSA-N
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Description

“5-(p-Tolyl)pyridin-2-amine” is a chemical compound that has gained prominence in recent years due to its diverse range of applications in scientific research and industry. It has a molecular formula of C12H12N2 and an average mass of 184.237 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(p-Tolyl)pyridin-2-amine” are not found in the search results, similar compounds like 2-aminopyrimidines have been tested for their in vitro activities against certain organisms .

Scientific Research Applications

Organometallic Complexes

5-(p-Tolyl)pyridin-2-amine has been utilized in the synthesis of organometallic complexes. For example, it has been used in the preparation of dimethylplatinum(II) complexes, demonstrating its utility in developing compounds with potential applications in catalysis and materials science (Thorn & Calabrese, 1988).

Small Molecule Activation

The compound has shown effectiveness in activating small molecules when used in conjunction with thorium terminal imido metallocene. This activation includes reactions with pyridine derivatives, amines, and other small molecules, indicating its potential in synthetic chemistry and industrial applications (Zhou et al., 2015).

Pharmaceutical Synthesis

5-(p-Tolyl)pyridin-2-amine is significant in the pharmaceutical industry as an intermediate for synthesizing various compounds. Its derivatives are in demand for pharmaceutical products and as building blocks for polymers with unique properties (Stankevičiūtė et al., 2016).

Suzuki Cross-Coupling Reactions

The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These reactions are crucial for creating a variety of compounds used in different industrial and research applications (Ahmad et al., 2017).

Chemical Synthesis

It serves as a key component in chemical syntheses, such as the creation of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives via a one-pot reaction, highlighting its versatility in synthetic organic chemistry (Shaabani et al., 2009).

Safety And Hazards

While specific safety data for “5-(p-Tolyl)pyridin-2-amine” is not available, similar compounds like 2-(p-Tolyl)pyridine are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSNKMREWHGJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602414
Record name 5-(4-Methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Tolyl)pyridin-2-amine

CAS RN

503536-74-1
Record name 5-(4-Methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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